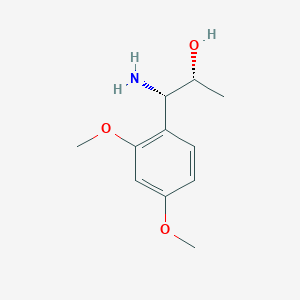

(1S,2R)-1-Amino-1-(2,4-dimethoxyphenyl)propan-2-OL

Description

Introduction

Chemical Identity and Systematic Nomenclature of (1S,2R)-1-Amino-1-(2,4-dimethoxyphenyl)propan-2-OL

The compound this compound is defined by its stereospecific configuration and functional group arrangement. Its IUPAC name, This compound , reflects the absolute configuration at the C1 and C2 positions, which critically influences its physicochemical behavior. The molecular formula C₁₁H₁₇NO₃ corresponds to a molar mass of 211.26 g/mol , as calculated from its elemental composition.

Structural and Stereochemical Features

The molecule comprises:

- A 2,4-dimethoxyphenyl group at C1, providing electron-donating substituents for aromatic interactions.

- An amino group (-NH₂) and hydroxyl group (-OH) at C1 and C2, respectively, enabling hydrogen bonding and nucleophilic reactivity.

- Chiral centers at C1 (S configuration) and C2 (R configuration), as denoted in the SMILES string:

C[C@@H]([C@@H](C1=CC=C(C=C1OC)OC)N)O.

A comparative analysis of its stereoisomers reveals distinct physicochemical profiles:

| Property | (1S,2R) Isomer | (1S,2S) Isomer |

|---|---|---|

| CAS Registry Number | 1213583-21-1 | 1270161-44-8 |

| SMILES Configuration | CC@@HO | CC@@HO |

| PubChem CID | N/A | 93698286 |

This stereochemical divergence underscores the importance of configuration-specific characterization in applications requiring enantiomeric purity.

Historical Context and Discovery Timeline

The historical trajectory of this compound remains partially obscured due to limited published synthesis protocols. However, its emergence in chemical databases and commercial catalogs provides indirect insights:

- 2015 : The (1S,2S) stereoisomer was first registered in PubChem (CID 93698286), suggesting contemporaneous interest in related amino alcohol derivatives.

- January 2024 : The (1S,2R) isomer appeared in commercial catalogs, marked by CAS 1213583-21-1, indicating scaled availability for research applications.

Properties

Molecular Formula |

C11H17NO3 |

|---|---|

Molecular Weight |

211.26 g/mol |

IUPAC Name |

(1S,2R)-1-amino-1-(2,4-dimethoxyphenyl)propan-2-ol |

InChI |

InChI=1S/C11H17NO3/c1-7(13)11(12)9-5-4-8(14-2)6-10(9)15-3/h4-7,11,13H,12H2,1-3H3/t7-,11-/m1/s1 |

InChI Key |

NSMUMAQWGCHTAT-RDDDGLTNSA-N |

Isomeric SMILES |

C[C@H]([C@H](C1=C(C=C(C=C1)OC)OC)N)O |

Canonical SMILES |

CC(C(C1=C(C=C(C=C1)OC)OC)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-1-Amino-1-(2,4-dimethoxyphenyl)propan-2-OL typically involves the stereospecific reduction of a precursor compound. One common method is the reduction of the corresponding ketone using a chiral reducing agent to ensure the desired stereochemistry. The reaction conditions often include the use of solvents like ethanol or methanol and a reducing agent such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as catalytic hydrogenation or enzymatic reduction. These methods are optimized for high yield and purity, ensuring that the compound can be produced efficiently on a large scale.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-1-Amino-1-(2,4-dimethoxyphenyl)propan-2-OL undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be further reduced to form secondary or tertiary amines.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products Formed

Oxidation: Imines or nitriles.

Reduction: Secondary or tertiary amines.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

(1S,2R)-1-Amino-1-(2,4-dimethoxyphenyl)propan-2-OL has been explored for its potential therapeutic effects:

- Antidepressant Activity : Research indicates that this compound may exhibit properties similar to known antidepressants by modulating neurotransmitter levels in the brain.

- Neuroprotective Effects : Studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, offering potential in treating neurodegenerative diseases .

Pharmacological Studies

The compound's ability to interact with various biological targets makes it a candidate for pharmacological investigations:

- Enzyme Inhibition : It has been studied for its inhibitory effects on specific enzymes related to metabolic disorders.

- Receptor Modulation : Investigations into its role as a modulator for serotonin receptors could lead to advancements in treating mood disorders .

Analytical Chemistry

Due to its unique chemical structure, this compound serves as a valuable standard in analytical methods:

- Chromatographic Techniques : Utilized as a reference compound in high-performance liquid chromatography (HPLC) for the separation and analysis of chiral substances.

- Mass Spectrometry : Employed in mass spectrometric studies to elucidate metabolic pathways and interactions with biological systems .

Case Study 1: Antidepressant Properties

A study published in the Journal of Medicinal Chemistry reported that this compound demonstrated significant antidepressant-like effects in animal models. The research highlighted its capacity to increase serotonin levels and improve behavioral outcomes compared to control groups.

Case Study 2: Neuroprotective Mechanisms

Research conducted at a leading university explored the neuroprotective mechanisms of this compound against glutamate-induced toxicity in neuronal cell cultures. Results indicated reduced cell death and oxidative stress markers, suggesting potential therapeutic applications in neurodegenerative diseases such as Alzheimer's .

Mechanism of Action

The mechanism of action of (1S,2R)-1-Amino-1-(2,4-dimethoxyphenyl)propan-2-OL involves its interaction with molecular targets such as enzymes or receptors. The compound’s amino group can form hydrogen bonds or ionic interactions, while the methoxy groups may participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s core structure—(1S,2R)-1-aminopropan-2-ol with an aryl substituent—is shared with several analogs. Differences in aryl substituents significantly influence physicochemical properties, receptor binding, and biological activity. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of (1S,2R)-1-Amino-1-(2,4-dimethoxyphenyl)propan-2-OL and Analogs

Key Observations:

Substituent Effects on Bioactivity: 2,4-Dimethoxyphenyl Group: Present in YF479 (), this substituent is associated with HDAC inhibition. Halogenated Aryl Groups: Bromine substituents (e.g., 3-bromophenyl in ) increase molecular weight and polarizability, which may affect solubility and receptor interactions. Trifluoromethylthio Group: The electron-withdrawing nature of this group () could reduce basicity compared to methoxy-substituted analogs, altering pharmacokinetics .

Synthesis and Stereochemistry: Compounds like (2R,S)-1-(4-methoxy-6-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol () were synthesized via multistep routes with yields of ~70%, emphasizing the challenge of stereochemical control in aminopropanol derivatives .

Toxicity Predictions :

- Computational models (e.g., GUSAR) used for 2,4-dimethoxyphenyl-containing triazole derivatives () suggest that substituent position impacts acute toxicity. This method could be extrapolated to predict toxicity for the target compound .

Biological Activity

(1S,2R)-1-Amino-1-(2,4-dimethoxyphenyl)propan-2-OL, also known as a β-amino alcohol, has garnered attention due to its potential therapeutic applications and biological activities. This compound is characterized by its unique structural features, including a dimethoxyphenyl group, which may influence its interactions with biological targets.

- Molecular Formula : CHNO

- Molecular Weight : 211.26 g/mol

- CAS Number : 1213583-21-1

The biological activity of this compound may involve multiple mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation . The dimethoxy group may enhance binding affinity to the enzyme.

- Receptor Modulation : The compound's structure suggests potential interaction with various receptors, including serotonin receptors. Studies on related compounds indicate that modifications in the phenyl group can significantly alter receptor affinity and selectivity .

In Vitro Studies

Several studies have evaluated the biological activity of this compound through in vitro assays:

- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties against various bacterial strains. For instance, derivatives have shown effectiveness in restoring the activity of antibiotics against resistant strains by inhibiting metallo-beta-lactamases (MBLs) .

| Compound | Target | IC50 (µM) | Effect |

|---|---|---|---|

| This compound | MBLs | 5–10 | Inhibition |

| Related Compound A | DHFR | 0.5 | Strong inhibition |

| Related Compound B | Serotonin Receptors | 0.8 | Moderate activation |

Cytotoxicity Assays

In human umbilical vein endothelial cells (HUVECs), concentrations up to 128 µg/mL did not negatively impact cell viability or induce apoptosis, suggesting a favorable safety profile for further development .

Case Studies

A notable case study involved the evaluation of a related compound in a clinical setting where it was tested against Klebsiella pneumoniae expressing NDM-1. The compound demonstrated a significant increase in the minimum inhibitory concentration (MIC) of imipenem, indicating its potential as an adjuvant therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.